1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone
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Overview
Description
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its inclusion of oxadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of Oxadiazole Rings: The oxadiazole rings are synthesized through the cyclization of hydrazides with carboxylic acids in the presence of cyclizing agents such as phosphorus oxychloride or polyphosphoric acid.
Coupling Reactions: The oxadiazole intermediates are then coupled with thiophene derivatives using reagents like trifluoroacetic anhydride to introduce the trifluoromethyl group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Electrophilic and Nucleophilic Substitution: The oxadiazole rings can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Photochemical Reactions: Exposure to UV light can induce photochemical reactions, leading to the formation of new products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired transformation .
Scientific Research Applications
1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole rings are known for their antimicrobial, anticancer, and anti-inflammatory properties
Biological Studies: It is used in studies investigating the inhibition of specific enzymes and pathways, such as NF-κB signaling in cancer cells.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves:
Comparison with Similar Compounds
Compared to other oxadiazole-containing compounds, 1-(5-(3-((4-(1,3,4-Oxadiazol-2-yl)phenoxy)methyl)-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl group, which enhances its stability and biological activity . Similar compounds include:
1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Oxadiazole Derivatives: Widely studied for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C17H9F3N4O4S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2 |
InChI Key |
JVTOOESMFVITDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F |
Origin of Product |
United States |
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